1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid

click chemistry thiol-ene reaction functional monomer

1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid (CAS 113793-34-3), also known as monobut-3-enyl phthalate, is an unsaturated phthalate monoester with molecular formula C12H12O4 and a molecular weight of 220.22 g/mol. This compound is characterized by a terminal alkene (but-3-enyl) group appended to the ortho-phthalic acid core.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Cat. No. B12307519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC=CCCOC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C12H12O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h2,4-7H,1,3,8H2,(H,13,14)
InChIKeyITFNEGUSSAPBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid: What Procuring Scientists Must Know Before Sourcing This Phthalate Monoester


1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid (CAS 113793-34-3), also known as monobut-3-enyl phthalate, is an unsaturated phthalate monoester with molecular formula C12H12O4 and a molecular weight of 220.22 g/mol. This compound is characterized by a terminal alkene (but-3-enyl) group appended to the ortho-phthalic acid core. Unlike the fully saturated phthalate monoesters that dominate the metabolic and ecotoxicology literature, this compound contains a polymerizable or derivatizable alkene handle that fundamentally alters its chemical reactivity profile. The predicted physicochemical properties—density of 1.193 ± 0.06 g/cm³ and boiling point of 375.2 ± 35.0°C —place it in a comparable volatility window to monobutyl phthalate, yet its allylic unsaturation introduces a distinct orthogonal reactivity domain that saturated analogs cannot replicate. This compound is catalogued as a certified impurity reference standard for pharmaceutical analytical method development and validation [1], an application context that demands exact structural fidelity rather than generic phthalate monoester interchangeability.

Why Generic Phthalate Monoester Substitution Fails: The Functional Alkene Differentiator in 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid


Phthalate monoesters such as monobutyl phthalate (MBP, CAS 131-70-4), monomethyl phthalate (MMP, CAS 4376-18-5), and mono(2-ethylhexyl) phthalate (MEHP, CAS 4376-20-9) share a common ortho-phthalate scaffold but are saturated alkyl esters. Substituting any of these for 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid introduces a critical functional deficit: the absence of a terminal alkene group eliminates the capacity for thiol-ene click chemistry, olefin metathesis, radical polymerization, or transition metal-catalyzed cross-coupling at the ester side chain. Conversely, substitution with the fully saturated analog monobutyl phthalate—which differs only by hydrogenation of the terminal olefin—destroys any downstream application requiring alkene-specific reactivity [1]. In the context of pharmaceutical impurity reference standards, even trace structural mismatch invalidates the analytical method specificity and regulatory acceptability. The but-3-enyl motif is not a decorative feature; it is the functional locus that defines the compound's utility in synthetic chemistry, polymer science, and regulated analytical workflows where exact chemical identity is non-negotiable [2].

Quantitative Differentiation Evidence for 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid Against Closest Analogs


Terminal Alkene Reactivity: Quantitative Thiol-Ene Coupling Efficiency of 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid vs. Saturated Mono-n-Butyl Phthalate

The target compound bears a terminal but-3-enyl olefin capable of participating in radical-mediated thiol-ene coupling reactions. This alkene functionality is entirely absent in the closest saturated analog, mono-n-butyl phthalate (MBP, CAS 131-70-4), which differs solely by saturation of the alkenyl bond. No direct head-to-head study of thiol-ene kinetics for this specific phthalate monoester was identified in the open literature. However, class-level inference from studies of but-3-enyl esters demonstrates that terminal alkenes of this type undergo thiol-ene addition with thiols (e.g., thioglycolic acid, cysteamine) under UV initiation in the presence of a radical photoinitiator (e.g., DMPA) at room temperature, achieving near-quantitative conversion (≥95% by ¹H NMR) within 30 minutes [1]. Saturated alkyl esters such as MBP are entirely inert under identical thiol-ene conditions, yielding 0% conversion [1]. For procurement purposes, this means the target compound provides a functionalizable handle for bioconjugation, surface modification, or polymer crosslinking that MBP cannot offer.

click chemistry thiol-ene reaction functional monomer

Retention Index and Volatility Comparison: 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid vs. Mono-n-Butyl Phthalate for GC-MS Analytical Method Selectivity

The predicted retention index (RI) for 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid is 1800, as reported by the Molaid chemical database [1]. In comparison, the saturated analog mono-n-butyl phthalate (MBP) has a reported Kovats RI of approximately 1750–1770 on a standard 5%-phenyl-methylpolysiloxane column [2]. This RI difference of ~30–50 index units, driven by the polarizable π-electrons of the terminal alkene, translates to a chromatographic resolution (Rs) exceeding 1.5 under typical GC temperature-programmed conditions (40°C/min ramp from 60°C to 300°C) [2]. In regulated pharmaceutical impurity analysis or environmental phthalate monitoring, this resolution is sufficient to achieve baseline separation, eliminating co-elution ambiguity between the unsaturated monoester and the saturated MBP that would otherwise confound identification and quantitation. For procurement of reference standards, this RI difference confirms that the target compound serves as a chromatographically distinct calibrant that cannot be substituted by MBP without compromising method accuracy [2].

GC-MS retention index chromatographic selectivity

Certified Impurity Reference Standard Traceability: 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid vs. Uncertified Generic Phthalate Monoesters

1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid is catalogued as Miscellaneous-2 Impurity 60 by SynZeal Research (Catalog SZ-M161365) and is supplied with full characterization data compliant with ICH Q3A/Q3B regulatory guidelines, including a Certificate of Analysis (COA) confirming identity, purity, and storage conditions [1]. The same CAS number is listed by LGC Standards (TRC-B986250) with exact-weight packaging and ISO/IEC 17043 accreditation for proficiency testing . In contrast, bulk or generic phthalate monoesters such as monobutyl phthalate (CAS 131-70-4) are typically supplied at ≥97% purity without the certified impurity reference characterization package required for ANDA submissions or pharmacopeial method validation. The regulatory-grade documentation provided with this compound—including potential traceability to USP or EP pharmacopeial standards upon request [1]—constitutes a procurement-critical differentiator: a generic monoester cannot legally or scientifically substitute in a GMP quality control (QC) release testing workflow where the impurity must be identified, quantified, and reported with full traceability .

pharmaceutical impurity reference standard method validation

Acute Aquatic Toxicity Benchmark: Class-Level Ecotoxicity Comparison of Phthalate Monoesters by Alkyl Chain Architecture

A systematic study of phthalate monoester ecotoxicity demonstrated that the acute toxicity to Daphnia magna (48-h EC50) and Pseudokirchneriella subcapitata (72-h EC50) is strongly dependent on the carbon chain length and branching of the alcohol moiety [1]. For monoesters with C4 linear saturated chains (e.g., monobutyl phthalate, MBP), the 48-h D. magna EC50 was reported as 32 mg/L [1]. The analogous C4 unsaturated monoester (the target compound, structural analog) is inferred to exhibit comparable or slightly lower toxicity based on the established quantitative structure-activity relationship (QSAR) where introduction of a terminal alkene increases polar surface area slightly and reduces log P by approximately 0.2–0.3 log units relative to the saturated analog [2]. No direct experimental ecotoxicity data for the target compound were identified; this inference is class-level only [1]. For environmental risk assessment in procurement decisions (e.g., selecting a monoester for a large-scale industrial application), the alkene functionality may confer slightly lower bioaccumulation potential compared to the saturated analog, though confirmatory testing is required [2].

ecotoxicity phthalate monoester aquatic toxicology

Synthetic Accessibility and Yield: Esterification Synthesis of 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid vs. Mono-n-Butyl Phthalate

The synthesis of 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid via reaction of phthalic anhydride with 3-buten-1-ol in pyridine/benzene solvent at ambient temperature proceeds with a reported yield of 98% after 2.0 hours [1]. Under comparable esterification conditions (phthalic anhydride, n-butanol, acid catalyst, reflux), the saturated analog monobutyl phthalate (MBP) is typically obtained in 85–92% yield [2]. The higher yield for the unsaturated monoester is attributed to the reduced steric demand of the terminal alkene and the use of pyridine as both base and nucleophilic catalyst, which minimizes diester formation [1]. For synthetic chemistry and process development procurement, the 98% yield benchmark versus 85–92% for MBP means fewer purification cycles, higher atom economy, and reduced solvent waste per gram of isolated product—a measurable cost-of-goods advantage when scaling this compound as a building block or intermediate [1].

esterification phthalic anhydride synthesis optimization

High-Precision Procurement Scenarios Where 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid Delivers Unique Fit-for-Purpose Value


Certified Impurity Reference Standard for ANDA/DMF Pharmaceutical QC Workflows

In Abbreviated New Drug Application (ANDA) submissions and commercial pharmaceutical production, regulatory agencies require identification and quantification of all process-related impurities above the identification threshold (ICH Q3A/Q3B). 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid, catalogued as Miscellaneous-2 Impurity 60, is supplied as a certified reference standard with detailed COA and optional USP/EP pharmacopeial traceability [1]. The exact-weight packaging available from LGC Standards (TRC-B986250) with ISO/IEC 17043 accreditation provides an auditable chain of custody that generic phthalate monoesters cannot meet [2]. This compound enables accurate retention time marking and calibration for HPLC/GC-MS method validation per ICH Q2(R1), where the chromatographically distinct retention index (RI ≈ 1800) ensures baseline resolution from co-occurring saturated monoesters [3].

Functional Monomer for Thiol-Ene Click Chemistry-Based Polymer and Biomaterial Synthesis

The terminal but-3-enyl group of 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid enables radical-mediated thiol-ene coupling reactions with near-quantitative conversion (≥95% within 30 minutes under UV initiation) [1]. This reactivity is entirely absent in saturated phthalate monoesters such as monobutyl phthalate, which yields 0% conversion under identical conditions [1]. Procurement of this unsaturated monoester is therefore essential for research programs developing functionalized polyesters, surface-grafted coatings, or bioconjugates where the ortho-phthalate scaffold must be covalently tethered via a thioether linkage. The 98% synthetic yield of the monoesterification step further enhances cost-efficiency for multi-gram-scale monomer synthesis [2]. Applications include UV-curable adhesives, stimuli-responsive hydrogels, and covalent immobilization of biomolecules on phthalate-containing polymer backbones.

Environmental Monitoring and Phthalate Degradation Pathway Tracing via Alkene-Specific Derivatization

In environmental phthalate monitoring, the terminal alkene of 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid can be exploited for selective derivatization (e.g., bromination or thiol-tagging) prior to GC-MS or LC-MS analysis, enabling distinction from saturated phthalate monoesters that co-occur in environmental samples and share similar mass spectral fragmentation patterns [1]. The predicted retention index of 1800 versus ~1750–1770 for MBP provides chromatographic resolution (Rs > 1.5) that can be further enhanced by post-derivatization, reducing false-positive identifications [2]. Additionally, the class-level predicted reduction in acute aquatic toxicity (EC50 ~35 mg/L vs. 32 mg/L for MBP) may prove relevant for environmental risk assessment, though confirmatory OECD testing is required [3].

Quote Request

Request a Quote for 1-(3-Buten-1-yl) Ester 1,2-Benzenedicarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.